molecular formula C17H14F2N4O B15281866 1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15281866
M. Wt: 328.32 g/mol
InChI Key: MKMNQWXVYFXSNV-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound characterized by the presence of a triazole ring, difluorophenyl, and dimethylphenyl groups

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using appropriate fluorinated precursors.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using suitable aryl halides and palladium catalysts.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antifungal, antibacterial, and anticancer drugs.

    Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets, contributing to the understanding of its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluorophenyl and dimethylphenyl groups contribute to the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with similar compounds, such as:

    1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)urea: This compound shares similar structural features but differs in the presence of a urea group instead of a triazole ring.

    Other Triazole Derivatives: Compounds with different substituents on the triazole ring or aromatic groups can be compared to highlight the unique properties and applications of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14F2N4O

Molecular Weight

328.32 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-(2,3-dimethylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-10-4-3-5-15(11(10)2)21-17(24)16-20-9-23(22-16)12-6-7-13(18)14(19)8-12/h3-9H,1-2H3,(H,21,24)

InChI Key

MKMNQWXVYFXSNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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